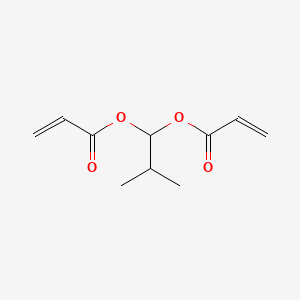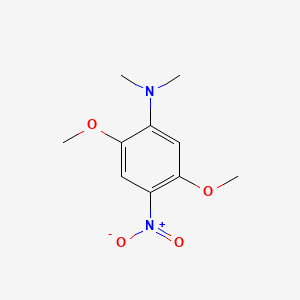
Benzenamine, 2,5-dimethoxy-N,N-dimethyl-4-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 2,5-dimethoxy-N,N-dimethyl-4-nitro-: is an organic compound with the molecular formula C10H14N2O4 It is a derivative of benzenamine (aniline) where the amino group is substituted with two methoxy groups at the 2 and 5 positions, and a nitro group at the 4 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with .
Nitration: The amino group is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4 position.
Dimethylation: The resulting nitro compound is then subjected to dimethylation using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide to yield .
Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidative conditions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group acts as a deactivating group, directing incoming electrophiles to the meta positions relative to the nitro group.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, tin(II) chloride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Electrophiles such as bromine, chlorine, and nitrating agents.
Major Products:
Reduction: 2,5-dimethoxy-N,N-dimethyl-4-aminobenzenamine.
Oxidation: 2,5-dimethoxybenzoquinone derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of dyes and pigments.
- Employed in the preparation of various organic compounds through substitution and reduction reactions.
Biology and Medicine:
- Potential use in the development of pharmaceuticals due to its structural similarity to biologically active compounds.
- Studied for its antimicrobial and antifungal properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Investigated for its potential use in organic electronics and as a precursor for advanced materials.
Wirkmechanismus
The mechanism of action of Benzenamine, 2,5-dimethoxy-N,N-dimethyl-4-nitro- depends on the specific application. In reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps. In substitution reactions, the nitro group influences the reactivity of the aromatic ring, directing electrophiles to specific positions.
Vergleich Mit ähnlichen Verbindungen
- Benzenamine, N,N-dimethyl-4-nitro-
- 2,5-Dimethoxyaniline
- 4-Nitroaniline
Comparison:
- Benzenamine, N,N-dimethyl-4-nitro- lacks the methoxy groups, making it less reactive in certain substitution reactions.
- 2,5-Dimethoxyaniline does not have the nitro group, resulting in different reactivity and applications.
- 4-Nitroaniline lacks both the methoxy and dimethylamino groups, making it less versatile in synthetic applications.
Uniqueness: Benzenamine, 2,5-dimethoxy-N,N-dimethyl-4-nitro- is unique due to the presence of both electron-donating methoxy groups and an electron-withdrawing nitro group, providing a balance of reactivity that can be exploited in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
71550-50-0 |
|---|---|
Molekularformel |
C10H14N2O4 |
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
2,5-dimethoxy-N,N-dimethyl-4-nitroaniline |
InChI |
InChI=1S/C10H14N2O4/c1-11(2)7-5-10(16-4)8(12(13)14)6-9(7)15-3/h5-6H,1-4H3 |
InChI-Schlüssel |
JSOVAHGEPQCHNC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC(=C(C=C1OC)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


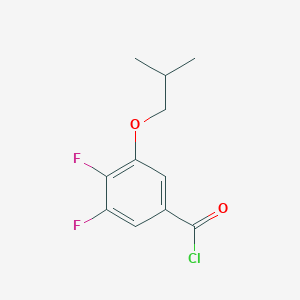
![N-[4-(Dodecyloxy)benzoyl]-L-valyl-L-alanine](/img/structure/B12642102.png)

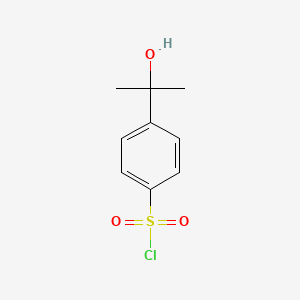


![1-Phenyl-2-[(2,4,6-trimethylphenyl)tellanyl]ethan-1-one](/img/structure/B12642125.png)
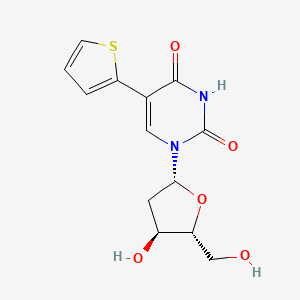

![L-Valinamide, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylalanyl-N-[(1S,2R)-4-(1,1-dimethylethoxy)-2-methoxy-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl-](/img/structure/B12642148.png)
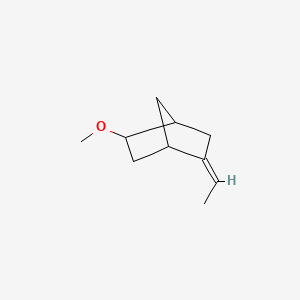
![{[9-(3-Nitrobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12642166.png)
